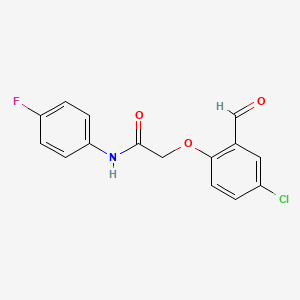

2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide (CFPA) is an organic compound of the phenoxyacetamide family, synthesized in the laboratory. CFPA has a wide range of applications in scientific research, including its use as a catalyst in organic synthesis and as a fluorescent probe for imaging and detection. In addition, CFPA has been used in biochemical and physiological studies, due to its unique properties.

Aplicaciones Científicas De Investigación

Photoreaction Studies

The photoreactions of similar compounds in different solvents, like acetonitrile and 2-propanol, have been extensively studied to understand their behavior under UV light exposure. For example, flutamide undergoes photoreactions leading to the formation of phenoxy radicals and nitrogen monoxide in acetonitrile, while photoreduction followed by solvolysis occurs in 2-propanol. These studies are crucial for comprehending the photostability and reactivity of pharmaceutical compounds under light exposure (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Characterization

Research on the synthesis of novel derivatives of this compound type, utilizing primary compounds like 3-fluoro-4-cyanophenol, has led to the development of several new acetamides. These compounds have been characterized by elemental analysis, IR, and NMR, contributing to the knowledge base of synthetic chemistry and the potential for discovering new applications for these compounds (Yang Man-li, 2008).

Chemoselective Acetylation

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights the efficiency and selectivity of enzymatic catalysis for synthesizing intermediates for pharmaceuticals, such as antimalarial drugs. This research offers insights into optimizing reaction conditions for specific synthesis pathways (Magadum & Yadav, 2018).

Anticancer and Anti-inflammatory Activities

A study focused on developing new chemical entities for potential anticancer, anti-inflammatory, and analgesic agents utilized the Leuckart synthetic pathway to create a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These derivatives were evaluated for their bioactivity, with some showing promising results as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Insecticidal Agents

The synthesis and evaluation of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, highlight the potential of these compounds in agricultural applications. Some derivatives exhibited excellent results, indicating the value of this research in developing new insecticides (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).

Propiedades

IUPAC Name |

2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO3/c16-11-1-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-12(17)3-5-13/h1-8H,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOJJIRLYOPEJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(4-tert-butylphenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2952830.png)

![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate](/img/structure/B2952833.png)

![4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride](/img/structure/B2952837.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2952853.png)